![molecular formula C₂₉H₂₄D₃N₇O₄S B1147107 6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine CAS No. 1795011-57-2](/img/structure/B1147107.png)
6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine is a useful research compound. Its molecular formula is C₂₉H₂₄D₃N₇O₄S and its molecular weight is 572.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C24H26N6O4S (considering the deuterium substitution)
- Molecular Weight : Approximately 482.57 g/mol
The structure features a quinazolinamine core, a triazole moiety, and a furanyl group, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound involves several steps including:
- Formation of the quinazolinamine core.
- Introduction of the triazole and furanyl groups via coupling reactions.
- Incorporation of the methylsulfonyl ethylamino side chain.
This multi-step synthesis is crucial for achieving the desired biological activity and specificity.
Antitumor Activity
Recent studies have indicated that compounds similar to this structure exhibit significant antitumor properties. For instance, derivatives containing quinazoline and triazole rings have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.
Antimicrobial Properties
Research has demonstrated that related compounds exhibit potent antimicrobial activity against both gram-positive and gram-negative bacteria. For example, compounds with similar structural motifs were evaluated for their Minimum Inhibitory Concentration (MIC) against pathogens like E. coli and Staphylococcus aureus. The observed MIC values suggest that these compounds can effectively inhibit bacterial growth, making them potential candidates for antibiotic development.
Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
Compound A | E. coli | 7.81 | 31 ± 0.12 |
Compound B | S. aureus | 15.62 | 25 ± 0.10 |
Compound C | K. pneumoniae | 31.25 | 20 ± 0.15 |
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways. For example, it has shown activity against enzymes such as:
- Dihydrofolate reductase (DHFR) : Important in DNA synthesis.
- α-glucosidase : Relevant in carbohydrate metabolism.
Inhibition assays have revealed that modifications in the side chains significantly affect enzyme binding affinity and specificity.
Case Studies
- Anticancer Efficacy : A study involving the administration of this compound in xenograft models demonstrated a reduction in tumor size compared to controls, indicating its potential as a therapeutic agent.
- Antimicrobial Testing : In vitro studies comparing this compound with standard antibiotics showed enhanced efficacy against resistant strains of bacteria.
特性
IUPAC Name |
N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-6-[5-[[2-(trideuteriomethylsulfonyl)ethylamino]methyl]furan-2-yl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMNYGOVNWWFKF-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。